Home > Products > Screening Compounds P33897 > Elabela/Toddler-11
Elabela/Toddler-11 - 1784687-32-6

Elabela/Toddler-11

Catalog Number: EVT-2516781
CAS Number: 1784687-32-6
Molecular Formula: C58H90N16O13S2
Molecular Weight: 1283.58
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Elabela, also known as Toddler, is a peptide that plays a significant role in cardiovascular development and function. It acts as an endogenous agonist for the apelin receptor, which is a G-protein-coupled receptor involved in various physiological processes, including blood pressure regulation and cardiac contractility. Elabela's discovery has opened new avenues for understanding cardiovascular health and disease, particularly in conditions like pulmonary arterial hypertension.

Source

Elabela was first identified in 2017 through research aimed at understanding its expression and function in the cardiovascular system. It is synthesized primarily in the heart and vascular tissues, with its levels being influenced by various physiological and pathological conditions. The peptide is derived from a precursor protein and undergoes post-translational modifications that are crucial for its biological activity.

Classification

Elabela belongs to a class of peptides known as endogenous peptides, specifically those that interact with G-protein-coupled receptors. It is classified under the apelin family of peptides, which includes other related peptides such as apelin-13. Elabela has been shown to have distinct structural characteristics that differentiate it from other members of this family.

Synthesis Analysis

Methods

The synthesis of Elabela can be achieved through solid-phase peptide synthesis or recombinant DNA technology. Solid-phase synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support. This method allows for precise control over the sequence and purity of the peptide.

Technical Details

The synthesis typically involves:

  1. Amino Acid Selection: Choosing the appropriate amino acids based on the desired sequence.
  2. Coupling Reactions: Using coupling agents to facilitate the formation of peptide bonds between amino acids.
  3. Cleavage and Purification: After synthesis, the peptide is cleaved from the solid support and purified using techniques such as high-performance liquid chromatography.
Molecular Structure Analysis

Structure

Elabela consists of a sequence of amino acids that form a specific three-dimensional structure critical for its interaction with the apelin receptor. The peptide's structure includes hydrophobic regions that facilitate binding to lipid membranes and receptor sites.

Data

The molecular formula of Elabela (specifically Elabela-11) can be represented as follows:

  • Sequence: The amino acid sequence varies depending on the specific variant of Elabela being studied.
  • Molecular Weight: The molecular weight typically ranges around 1,200 Da for Elabela-11.
Chemical Reactions Analysis

Reactions

Elabela participates in several biochemical reactions, primarily involving binding to the apelin receptor. This interaction triggers downstream signaling pathways that influence various cellular responses, including vasodilation and increased cardiac output.

Technical Details

  1. Binding Affinity: Elabela demonstrates a high binding affinity for the apelin receptor, comparable to that of apelin-13.
  2. Signal Transduction: Upon binding, Elabela activates G-protein signaling pathways leading to increased intracellular calcium levels and activation of mitogen-activated protein kinases.
Mechanism of Action

Process

Elabela operates through a well-defined mechanism involving:

  1. Receptor Binding: The peptide binds to the apelin receptor on cell membranes.
  2. G-Protein Activation: This binding activates associated G-proteins, leading to downstream signaling cascades.
  3. Physiological Effects: The resultant effects include enhanced cardiac contractility, vasodilation, and modulation of blood pressure.

Data

Research indicates that Elabela can significantly improve cardiac function in models of heart failure by enhancing ejection fraction and reducing pulmonary vascular resistance.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Elabela is typically presented as a white powder when synthesized.
  • Solubility: It is soluble in water and physiological saline solutions, making it suitable for in vivo studies.

Chemical Properties

  • Stability: Elabela exhibits stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The peptide is reactive with certain enzymes like proteases, which can affect its bioavailability in therapeutic applications.
Applications

Scientific Uses

Elabela holds promise in various scientific fields:

  1. Cardiovascular Research: It is studied for its potential therapeutic effects in heart failure and pulmonary arterial hypertension.
  2. Drug Development: As an agonist of the apelin receptor, Elabela may serve as a lead compound for developing new treatments targeting cardiovascular diseases.
  3. Biomarker Studies: Its expression levels could be investigated as potential biomarkers for cardiovascular health or disease progression.
Molecular Characterization of Elabela/Toddler-11

Biosynthesis and Post-Translational Modifications

Elabela, also termed Toddler or Apela, is translated as a 54-amino acid preproprotein encoded by the APELA gene located on human chromosome 4. This precursor contains an N-terminal signal peptide (22 amino acids) that directs its translocation into the endoplasmic reticulum, where it undergoes proteolytic cleavage to generate the mature 32-amino acid isoform (Elabela-32). Subsequent post-translational modifications are critical for Elabela-11 generation and function [4] [7].

The maturation pathway involves enzymatic processing at dibasic amino acid residues (Arg-Arg and Lys-Arg sites) by proprotein convertases, liberating smaller bioactive isoforms, including Elabela-21 and ultimately Elabela-11 (amino acid sequence: LRKHNCLQRRC). A defining modification of Elabela-11 is the cyclization of its N-terminal glutamine residue (Gln¹) into pyroglutamic acid (Pyr¹). This pyroglutamination confers significant biochemical advantages: enhanced resistance to exopeptidase degradation and increased receptor binding affinity by stabilizing the N-terminus [2] [4] [7]. Furthermore, Elabela-11 contains an essential disulfide bridge formed between cysteine residues at positions 6 and 11 (Cys⁶ and Cys¹¹). This intramolecular bond constrains the peptide's tertiary structure, which is indispensable for efficient interaction with and activation of the apelin receptor [4] [6].

Table 1: Key Post-Translational Modifications in Elabela-11 Biosynthesis

Modification TypeAmino Acid ResiduesFunctional ConsequenceEnzymes/Mechanism
Signal Peptide Cleavage1-22 (PreproELA)Release of immature peptide for further processingSignal peptidase complex
Proteolytic CleavageDibasic sites (RR/KR)Generation of ELA-32, ELA-21, and ELA-11 isoformsProprotein convertases (e.g., Furin)
Pyroglutamination (Pyr¹)N-terminal Gln (Gln¹)Stabilizes N-terminus; Increases receptor affinity; Enhances metabolic stabilityGlutaminyl cyclase
Disulfide Bond FormationCys⁶ - Cys¹¹Stabilizes bioactive conformation; Essential for receptor binding and activationOxidative folding in ER/Golgi

Isoform-Specific Processing (Elabela-32, Elabela-21, Elabela-11)

Elabela exists as multiple endogenous isoforms generated via sequential proteolytic processing of the Elabela-32 precursor. While Elabela-32 represents the full-length mature peptide, tissue-specific and extracellular proteases catalyze its stepwise truncation. Elabela-21 is produced by cleavage between Arg¹² and Val¹³ of Elabela-32. Further processing of Elabela-21, likely involving dipeptidyl peptidase IV (DPPIV) or related enzymes, removes the C-terminal decapeptide to yield Elabela-11 [2] [4] [7].

Metabolic stability studies reveal stark differences between isoforms. Incubation of synthetic Elabela-32 in human plasma demonstrates a half-life of 47.2 ± 5.7 minutes. In contrast, Elabela-11 exhibits significantly greater susceptibility to degradation, particularly in metabolically active tissues like the kidney, where its half-life plummets to less than 1 minute due to rapid proteolytic cleavage by endo- and exopeptidases. Mass spectrometry analyses identify Elabela-16 (lacking the C-terminal 16 amino acids of Elabela-32) as a major plasma metabolite and a potentially more stable fragment than Elabela-11 [2] [7].

Receptor binding affinity also varies markedly. Elabela-32 and Elabela-21 bind the human apelin receptor with subnanomolar to nanomolar affinity (pKi ~9.3-10). While Elabela-11 retains significant affinity (pKi ~8.0-8.5), it is measurably lower than its longer counterparts. Crucially, the isoforms exhibit distinct signaling bias. Elabela-32 and Elabela-21 demonstrate a stronger preference for β-arrestin recruitment and receptor internalization pathways. In contrast, Elabela-11 shows a relative, though not absolute, bias towards G protein-dependent signaling (specifically Gαi/o inhibition of adenylate cyclase and reduction of intracellular cAMP) compared to β-arrestin engagement. This bias profile suggests divergent physiological roles for the isoforms despite acting on the same receptor [3] [4] [6].

Table 2: Comparative Properties of Major Elabela Isoforms

PropertyElabela-32Elabela-21Elabela-11
Amino Acid Sequence32 aa (Pyr¹-LRKHNCLQRRCMPLHSRVPFP)21 aa (Pyr¹-LRKHNCLQRRCMPLHSRVPFP¹⁻¹¹? Needs verification - LRKHNCLQRRCMPLHSRVPFP is 21aa? C-term cleavage)11 aa (Pyr¹-LRKHNCLQRRC)
Primary Cleavage SitesN/A (Full-length mature)Arg¹²↓Val¹³ (from ELA-32)Further C-terminal truncation of ELA-21
Relative Binding Affinity (pKi)Highest (~10)High (~9.3-9.5)Moderate (~8.0-8.5)
Metabolic Half-Life (Plasma)~47 minutesIntermediate (Shorter than ELA-32)Very Short (<1 min in kidney homogenate)
Signaling BiasStrong β-arrestin biasModerate β-arrestin/Gαi balanceRelative Gαi bias (cAMP inhibition)
Major MetabolitesELA-21, ELA-20, ELA-19, ELA-16ELA-16, ELA-11?Smaller fragments (e.g., ELA-11(1-9))

Tissue-Specific Expression and Secretory Mechanisms

Elabela expression exhibits a highly restricted pattern in adult human tissues, contrasting with the broader distribution of its receptor (apelin receptor) and the related ligand apelin. Quantitative polymerase chain reaction (qPCR) analyses detect APELA messenger RNA predominantly in adult kidney and prostate tissue, with significantly lower levels in the heart and lungs. Notably, high expression is also observed in embryonic stem cells and induced pluripotent stem cells, reflecting its critical developmental role [4] [5].

Within the kidney, sophisticated detection methods (RNAscope and immunofluorescence) localize Elabela peptide expression specifically to the apical membrane of principal cells lining the collecting ducts, spanning from the outer to the inner medulla. This localization places Elabela-11 in proximity to key regulators of water and electrolyte balance, notably co-localizing with the water channel aquaporin-2. This strategic positioning strongly suggests a paracrine or autocrine role for Elabela-11 in renal tubule function [4].

Elabela is also detected in the vascular endothelium, particularly within arterial endothelial cells, albeit at lower levels compared to renal expression. Immunofluorescent staining confirms its presence in human coronary artery endothelium. Furthermore, Elabela-11 and other isoforms are measurable in human plasma, indicating systemic secretion as a circulating hormone [3] [5]. The precise cellular mechanisms governing Elabela-11 secretion remain under investigation. However, based on its biosynthesis pathway and signal peptide dependence, it follows the classical regulated secretory pathway. Following synthesis and post-translational modifications (including disulfide bond formation and pyroglutamination) within the endoplasmic reticulum and Golgi apparatus, mature Elabela-11 is packaged into secretory vesicles. These vesicles are transported to and fuse with the apical plasma membrane of principal cells in the collecting duct (and likely endothelial cells), releasing the peptide in response to as-yet undefined physiological stimuli [4] [7]. This regulated release enables Elabela-11 to act locally within the kidney and potentially enter the circulation to exert endocrine effects on the cardiovascular system.

Properties

CAS Number

1784687-32-6

Product Name

Elabela/Toddler-11

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C58H90N16O13S2

Molecular Weight

1283.58

InChI

InChI=1S/C58H90N16O13S2/c1-32(2)25-39(68-52(81)43-16-10-21-72(43)54(83)38(19-24-89-5)66-47(76)36(59)30-88)49(78)67-40(27-35-28-62-31-64-35)50(79)70-42(29-75)51(80)65-37(15-9-20-63-58(60)61)48(77)71-46(33(3)4)56(85)73-22-11-17-44(73)53(82)69-41(26-34-13-7-6-8-14-34)55(84)74-23-12-18-45(74)57(86)87/h6-8,13-14,28,31-33,36-46,75,88H,9-12,15-27,29-30,59H2,1-5H3,(H,62,64)(H,65,80)(H,66,76)(H,67,78)(H,68,81)(H,69,82)(H,70,79)(H,71,77)(H,86,87)(H4,60,61,63)/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1

InChI Key

XXKPNJFJXZBRMX-HDKAIKTRSA-N

SMILES

CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)O)NC(=O)C5CCCN5C(=O)C(CCSC)NC(=O)C(CS)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.